

# Spectroscopic Profile of 3-Nitroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	3-Nitroaniline	
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This technical guide provides an in-depth overview of the spectroscopic properties of **3-Nitroaniline**, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections detail its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectral data, offering insights into its molecular structure and electronic transitions. This document also outlines the experimental protocols for acquiring these spectra and presents a logical workflow for spectroscopic analysis.

# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy of **3-Nitroaniline** reveals characteristic absorption bands corresponding to its electronic transitions. The position and intensity of these bands are influenced by the solvent used.

### **UV-Vis Spectral Data**

The primary absorption maxima (ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-star-inserted">

 $\lambda_{max} \lambda max$ 

) for **3-Nitroaniline** in various solvents are summarized in the table below. These values are crucial for quantitative analysis and for understanding the electronic environment of the chromophores within the molecule.



Solvent	ngcontent-ng- c4139270029="" _nghost-ng- c4104608405="" class="inline ng- star-inserted"> $\lambda_{max} \lambda \max$	Molar Absorptivity ( ←€ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Reference
95% Ethanol	374-375	1.29 x 10 <sup>3</sup> (at 374 nm)	[1]
Alcohol	236, 374	1.62 x 10 <sup>4</sup> (at 236 nm), 1.48 x 10 <sup>3</sup> (at 374 nm)	[1]

### **Experimental Protocol: UV-Vis Spectroscopy**

A general procedure for obtaining the UV-Vis spectrum of **3-Nitroaniline** is as follows:

- Solution Preparation: Prepare a stock solution of **3-Nitroaniline** of a known concentration (e.g., 1000 mg/L) by accurately weighing the compound and dissolving it in a volumetric flask using a suitable solvent (e.g., ethanol). From this stock solution, prepare a series of working standards of lower concentrations through serial dilution.
- Instrumentation: Use a calibrated UV-Vis spectrophotometer.
- Blank Measurement: Fill a cuvette with the pure solvent (e.g., ethanol) to be used as a blank and record the baseline spectrum.
- Sample Measurement: Rinse the cuvette with the **3-Nitroaniline** solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a desired wavelength range (e.g., 200-600 nm).
- Data Analysis: Determine the wavelength of maximum absorbance (ngcontent-ng-c4139270029=""\_nghost-ng-c4104608405="" class="inline ng-star-inserted">



 $\lambda_{max} \lambda max$ 

). For quantitative analysis, a calibration curve can be constructed by plotting the absorbance at ngcontent-ng-c4139270029="" \_nghost-ng-c4104608405="" class="inline ng-starinserted">

 $\lambda_{max} \lambda max$ 

versus the concentration of the standard solutions.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Nitroaniline** shows characteristic absorption bands corresponding to the vibrational modes of its amine (-NH<sub>2</sub>), nitro (-NO<sub>2</sub>), and aromatic ring functional groups.

### **IR Spectral Data**

The key IR absorption bands for **3-Nitroaniline** and their corresponding vibrational assignments are presented in the table below.

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment	Reference
~3500	N-H stretching (amine group)	
3000-3100	Aromatic C-H stretching	
~1550	Asymmetric N-O stretching (nitro group)	
~1350	Symmetric N-O stretching (nitro group)	_
~1250	C-N stretching	_

# Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy



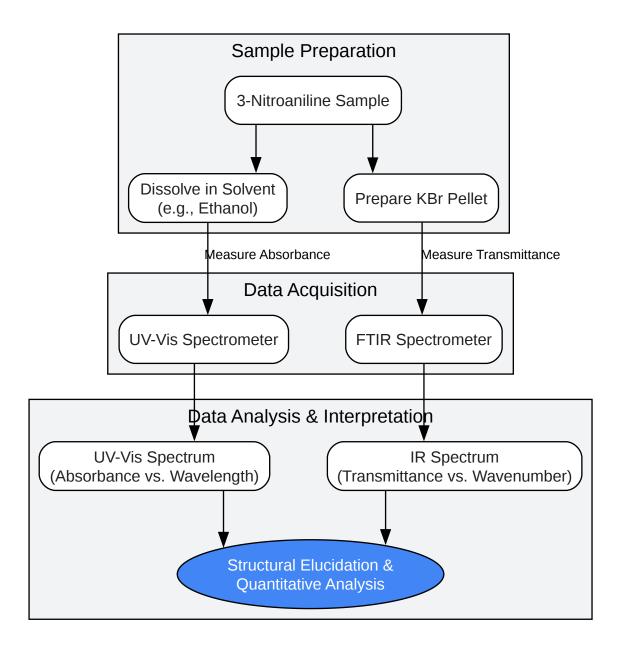
The FTIR spectrum of solid **3-Nitroaniline** is typically obtained using the KBr (potassium bromide) pellet method.

- Sample Preparation: Grind a small amount of 3-Nitroaniline (typically 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

### **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Nitroaniline**.





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### References

1. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]





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- 2. researchgate.net [researchgate.net]
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